molecular formula C7H7BrO2 B164588 2-Bromo-3-methoxyphenol CAS No. 135999-16-5

2-Bromo-3-methoxyphenol

Cat. No. B164588
M. Wt: 203.03 g/mol
InChI Key: GCFJMEJVRHBPJI-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyphenol is a chemical compound with the empirical formula C7H7BrO2 . It has a molecular weight of 203.03 and is commonly used in research and development .


Synthesis Analysis

The synthesis of 2-Bromo-3-methoxyphenol can be achieved through various methods. One such method involves the use of n-butyllithium in tetrahydrofuran and hexane, followed by the addition of 1,2-dibromoethane . Another method involves the use of trifluoromethanesulfonic acid anhydride in pyridine .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methoxyphenol consists of a phenol group (an aromatic ring with a hydroxyl group) that is substituted with a bromine atom and a methoxy group .


Physical And Chemical Properties Analysis

2-Bromo-3-methoxyphenol is a solid with a melting point of 74-79 °C . It has a density of 1.6±0.1 g/cm³ and a boiling point of 246.5±20.0 °C at 760 mmHg .

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

Methoxyphenols, including 2-Bromo-3-methoxyphenol, are key structural fragments in various antioxidants and biologically active molecules. They are notable for their capacity to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. A study by Varfolomeev et al. (2010) explored the thermochemical properties of methoxyphenols, including vapor pressure, vaporization enthalpies, and fusion enthalpies. This research enhances the understanding of the relationships between properties and structures of these compounds (Varfolomeev et al., 2010).

Antibacterial Properties

Research by Xu et al. (2003) identified antibacterial bromophenols in the marine red alga Rhodomela confervoides, which included derivatives of 2-Bromo-3-methoxyphenol. These compounds showed moderate antibacterial activity against several strains of bacteria (Xu et al., 2003).

Enzyme Inhibition for Medical Applications

A study by Balaydın et al. (2012) synthesized a series of bromophenol derivatives, including 2-Bromo-3-methoxyphenol, and tested them as inhibitors of human carbonic anhydrase isozymes. These compounds demonstrated promising inhibitory activities, suggesting their potential as valuable drug candidates for treating various disorders (Balaydın et al., 2012).

Antioxidant Activity

Li et al. (2011) isolated naturally occurring bromophenols from Rhodomela confervoides, including 2-Bromo-3-methoxyphenol derivatives, and evaluated their antioxidant activities. Most compounds exhibited potent activities, stronger than or comparable to certain standard antioxidants (Li et al., 2011).

Biomass Proxies and Pyrolysis Studies

Vane and Abbott (1999) utilized methoxyphenols, like 2-Bromo-3-methoxyphenol, as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. This research provides insights into the pyrolysis of such compounds, revealing important information about organic geochemical processes (Vane & Abbott, 1999).

Intramolecular Hydrogen Bonding Study

Wu and Brutschy (2004) studied clusters of 2-methoxyphenol with water molecules, revealing insights into the intramolecular hydrogen bond dynamics. This research is crucial for understanding the chemical behavior of methoxyphenols in different environments (Wu & Brutschy, 2004).

Epigenetic Inhibition and Cancer Research

Valente et al. (2012) conducted chemical manipulations on bis(bromo- and dibromo-phenol) compounds, including 2-Bromo-3-methoxyphenol derivatives, identifying them as selective inhibitors for PR-SET7 and EZH2. These compounds induced cell death in human leukemia U937 cells, demonstrating potential in cancer treatment (Valente et al., 2012).

Safety And Hazards

2-Bromo-3-methoxyphenol is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFJMEJVRHBPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567827
Record name 2-Bromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxyphenol

CAS RN

135999-16-5
Record name 2-Bromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135999-16-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

33 mL (52.8 mmol) n-butyllithium (1.6 M in hexane) were added dropwise to a solution 10 gm (48.1 mMol) tetrahydropyran-2-yl 3-methoxyphenyl ether in 100 mL tetrahydrofura over 15 minutes. After stirring for 2.5 hours at room temperature, the reaction mixture was cooled to 0° C. and then 4.6 mL (53.2 mMol) 1,2-dibromoethane were added dropwise. The reaction mixture was then allowed to stir at room temperature for about 14 hours. The reaction mixture was then diluted with 50 mL 1 N hydrochloric acid and was stirred for 1 hour. The aqueous phase was extracted with three 100 mL portions of diethyl ether. The organic phases were combined and extracted well with 5 N sodium hydroxide. These basic aqueous extracts were combined and cooled in an ice/water bath. The pH of this aqueous solution was adjusted to about 1 with 5 N hydrochloric acid and then extracted with three 100 mL portions of diethyl ether. These ether extracts were combined and washed with saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography, eluting with a gradient of hexane containing from 0 to 10% ethyl acetate. Fractions containing the desired compound were combined and concentrated under reduced pressure to provide 2.91 gm (30%) of a residue which crystallized upon standing.
Quantity
33 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Yang, WQ Xu, T Liu, Y Wu, B Wang… - Chemical …, 2021 - pubs.rsc.org
… In summary, the concise synthesis of the racemic SPOSiOL from 3-phenoxyanisole or 2-bromo-3-methoxyphenol was realized in two steps or three steps, respectively. The newly …
Number of citations: 13 pubs.rsc.org
MV Sargent - … in Natural Product Chemistry: Proceedings of the …, 1992 - books.google.com
… Acidic work-up of the product of this reaction supplied 2bromo-3-methoxyphenol 26 which was converted into its tosylate 27. This compound proved to be an excellent precursor to 3-…
Number of citations: 2 books.google.com
GR Stephenson, C Roe, EJ Sandoe - 2011 - Wiley Online Library
… 1-Bromo-3-methoxy-2-(methoxymethoxy)benzene (5a): Following general procedure A, 2-bromo-3-methoxyphenol (l equiv., 5 g, 24.6 mmol), NaH (60 % suspension in mineral oil) (1 …
TR Hodges - 2013 - repositories.lib.utexas.edu
… The two components of the biaryl can be put together via a Suzuki reaction between 2-bromo-3-methoxyphenol and (2-((tertbutyldimethylsilyl)oxy)phenyl) boronic acid (43). 43 could not …
Number of citations: 2 repositories.lib.utexas.edu
U Lüning, F Fahrenkrug - European Journal of Organic …, 2004 - Wiley Online Library
A wide variety of saturated and unsaturated concave 1,10‐phenanthrolines 2 and 4 have been synthesized in good yields starting from dichloro‐1,10‐phenanthroline 14. In the three …
H Viana, EP Carreiro, A Goth, P Bacalhau… - RSC …, 2016 - pubs.rsc.org
… Following the general procedure, 2-bromo-3-methoxyphenol (0.5 g, 2.46 mmol), K 2 CO 3 (2.04 g, 14.8 mmol) and 2-bromoethanol (0.21 mL, 2.96 mmol) were dissolved in DMF (5 mL) …
Number of citations: 9 pubs.rsc.org
G Pavé, JM Léger, C Jarry… - The Journal of …, 2003 - ACS Publications
Enantiomerically pure (3‘R)- and (3‘S)-3‘,4‘-dihydrospiro[piperidine-2,3‘(2‘H)-benzopyran]s (R)-10 and (S)-10 were successfully synthesized according to the CN(R,S) methodology with …
Number of citations: 25 pubs.acs.org
BD Gliemann - 2017 - opus4.kobv.de
The synthesis and study of heteroatom-containing triphenylamine (TPA)-derived compounds is discussed within this Thesis. The dimethylmethylene- and the carbonylbridged N-…
Number of citations: 3 opus4.kobv.de
MM Naiya - 2021 - researchspace.auckland.ac.nz
… Later, Kuratsu et.al., used 2,6 difluoronitrobenzene 79 to undergo an aromatic nucleophilic substitution reaction with 2-bromo-3-methoxyphenol and 2-bromo-3-fluorophenol to form …
Number of citations: 0 researchspace.auckland.ac.nz
IKW On, W Hong, Y Zhu - Chem Catalysis, 2023 - cell.com
Atropisomerism—a unique stereochemical phenomena arising from a rotationally restricted single bond—is ubiquitous in natural products, functional materials, and pharmaceuticals. As …
Number of citations: 4 www.cell.com

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